2,2,3',4'-Tetramethylpropiophenone

概要

説明

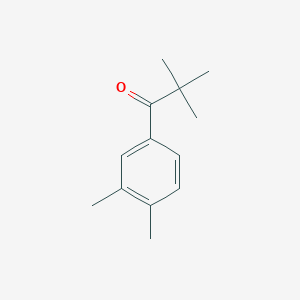

2,2,3’,4’-Tetramethylpropiophenone: is an organic compound belonging to the class of aromatic ketones It is characterized by a propiophenone structure with four methyl substituents at the 2, 2, 3’, and 4’ positions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3’,4’-Tetramethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,4-trimethylbenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2,2,3’,4’-Tetramethylpropiophenone may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.

化学反応の分析

Types of Reactions: 2,2,3’,4’-Tetramethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Secondary alcohols

Substitution: Halogenated or nitrated derivatives

科学的研究の応用

Photoinitiators in Polymer Chemistry

2,2,3',4'-Tetramethylpropiophenone is primarily utilized as a photoinitiator in the field of polymer chemistry. Photoinitiators are substances that absorb light and initiate polymerization reactions upon exposure to UV or visible light. This compound facilitates the curing of resins and coatings, making it valuable in industries such as:

- Coatings and Inks : Used in UV-curable coatings for wood, plastics, and metal surfaces.

- Adhesives : Enhances the curing process of adhesives used in various applications.

Case Study Example : A study published in the Journal of Applied Polymer Science demonstrated that formulations containing this compound exhibited improved curing rates and mechanical properties compared to traditional photoinitiators. This was attributed to its high absorption efficiency and reactivity under UV light .

Synthesis of Advanced Materials

The compound plays a role in synthesizing advanced materials through radical polymerization techniques. Its ability to generate free radicals upon exposure to light makes it suitable for creating complex polymer networks used in:

- Nanocomposites : Incorporation into nanomaterials for enhanced properties.

- Smart Materials : Development of stimuli-responsive materials that change properties under external stimuli.

Biomedical Applications

Emerging research indicates potential biomedical applications for this compound due to its biocompatibility and ability to form hydrogels. These hydrogels can be used for:

- Drug Delivery Systems : Controlled release of pharmaceuticals.

- Tissue Engineering : Scaffolds for cell growth and tissue regeneration.

Case Study Example : A recent investigation highlighted the use of this compound in creating hydrogels that support cell adhesion and proliferation, suggesting its viability for tissue engineering applications .

作用機序

The mechanism of action of 2,2,3’,4’-Tetramethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further undergo various transformations. The aromatic ring’s substituents influence the compound’s reactivity and selectivity in these reactions.

類似化合物との比較

4-Methylpropiophenone: An aromatic ketone with a single methyl substituent at the para position.

2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a similar tetramethyl substitution pattern but different structural framework.

2,2,4-Trimethylpentane: An isomer of octane with a similar methyl substitution pattern.

Uniqueness: 2,2,3’,4’-Tetramethylpropiophenone is unique due to its specific substitution pattern on the aromatic ring and the presence of a propiophenone structure. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and industrial processes.

生物活性

2,2,3',4'-Tetramethylpropiophenone (TMPP) is an organic compound with the molecular formula C16H18O. It is primarily known for its applications in photoinitiators in polymer chemistry, but recent studies have begun to explore its biological activity. This article reviews the current understanding of TMPP's biological properties, including its potential antimicrobial and anticancer effects, supported by relevant data and case studies.

- Molecular Weight : 246.32 g/mol

- CAS Number : 80-67-1

- Structure : TMPP features a propiophenone backbone with four methyl groups positioned at the 2, 2, 3', and 4' positions.

Biological Activity Overview

TMPP has been investigated for various biological activities, particularly its potential as an antimicrobial and anticancer agent. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of TMPP against a range of pathogens.

- Mechanism of Action : TMPP is believed to disrupt microbial cell membranes, leading to cell lysis. It may also inhibit specific metabolic pathways within microbial cells.

- Case Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that TMPP exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Anticancer Activity

Recent investigations have also focused on the anticancer potential of TMPP.

- Mechanism of Action : TMPP may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.

- Case Study : In vitro studies conducted on human breast cancer cell lines (MCF-7) indicated that TMPP reduced cell viability by approximately 50% at a concentration of 100 µM after 48 hours of treatment .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 100 |

| HeLa | 75 |

Toxicological Profile

While exploring the biological activity of TMPP, it is crucial to consider its toxicity.

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXPDJIYWNCJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573023 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7397-00-4 | |

| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。